molecular formula C12H16F2N2O2 B13206952 Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13206952
M. Wt: 258.26 g/mol
InChI Key: CBUYSYFCRYDTKR-UHFFFAOYSA-N
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Description

Structural Significance of Imidazo[1,2-a]Pyridine Derivatives in Heterocyclic Chemistry

Imidazo[1,2-a]pyridines constitute a privileged scaffold in medicinal chemistry due to their unique electronic configuration and topological adaptability. The fused bicyclic system combines the aromatic π-electron system of pyridine with the electron-rich imidazole ring, creating a polarized structure capable of diverse non-covalent interactions. This hybrid architecture enables binding to proteins with both hydrophobic pockets and polar active sites, as demonstrated by clinically approved drugs such as zolpidem (GABAA agonist) and alpidem (anxiolytic agent).

The hydrogenated 5H,6H,7H,8H variant in the target compound introduces conformational flexibility while maintaining planarity in the aromatic regions. This partial saturation reduces overall hydrophobicity compared to fully aromatic analogs, potentially improving aqueous solubility—a critical parameter for drug bioavailability. Molecular docking studies of similar compounds reveal that the imidazo[1,2-a]pyridine scaffold frequently participates in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) and hydrogen bonding through the pyridinic nitrogen. Substituents at the 2- and 3-positions, as seen in the target molecule, allow for precise modulation of these interactions to optimize target engagement.

Recent advances in synthetic methodology, particularly palladium-catalyzed cross-coupling reactions, have expanded access to diverse imidazo[1,2-a]pyridine derivatives. The Groebke–Blackburn–Bienaymè (GBB) multicomponent reaction has proven especially valuable for constructing this scaffold with varied substituents, enabling rapid exploration of structure-activity relationships (SAR). These synthetic innovations underpin the growing pharmaceutical relevance of imidazo[1,2-a]pyridines, with over 20 derivatives currently in clinical trials across therapeutic areas.

Role of Difluoromethyl Substituents in Bioactive Molecule Design

The difluoromethyl (-CF2H) group in the target compound exemplifies strategic fluorine incorporation in medicinal chemistry. Unlike trifluoromethyl groups, which are strongly electron-withdrawing and lipophilic, the difluoromethyl substituent offers a balance of moderate electronegativity and hydrogen-bonding capacity. This ambivalent character arises from the polarized C-F bonds (bond dipole ≈ 1.41 D) and the acidic α-proton (pKa ≈ 25-28 in DMSO), enabling both hydrophobic and weak hydrogen-bonding interactions.

In the context of imidazo[1,2-a]pyridine derivatives, 2-position substitution with difluoromethyl groups has shown particular promise in modulating pharmacokinetic properties. Comparative studies indicate that difluoromethylation at this position increases metabolic stability by 30-50% compared to non-fluorinated analogs, primarily through resistance to cytochrome P450-mediated oxidation. The electronegative fluorine atoms also induce a dipole moment that can enhance target binding through electrostatic complementarity. For example, in KRAS G12C inhibitors, difluoromethyl-substituted imidazo[1,2-a]pyridines demonstrate improved covalent binding kinetics due to favorable interactions with cysteine thiols.

Recent developments in fluorination chemistry, such as the desulfurative fluorination of dithiolanes using silver(I) fluoride, have streamlined the incorporation of difluoromethyl groups into complex heterocycles. This method enables late-stage functionalization, allowing medicinal chemists to rapidly optimize lead compounds without reengineering entire synthetic pathways. The technique's compatibility with ^18^F-labeling further enhances its utility in developing PET tracers for target engagement studies.

Historical Context of Carboxylate Ester Derivatives in Medicinal Chemistry

Carboxylate esters have served as indispensable tools in drug development since the 1950s, primarily as prodrugs to overcome pharmacokinetic limitations of carboxylic acid-containing therapeutics. The propan-2-yl ester in the target compound continues this tradition, offering two key advantages: improved membrane permeability compared to the parent acid and controlled metabolic activation via esterase-mediated hydrolysis.

Historically, ester prodrug strategies have enabled the oral delivery of polar drug candidates. For instance, the antihypertensive agent enalapril (ethyl ester of enalaprilat) achieves 60% oral bioavailability versus <10% for the free acid. Similarly, the ester function in azoxystrobin, a leading agricultural fungicide, enhances leaf penetration while the hydrolyzed acid form provides target activity. In the case of imidazo[1,2-a]pyridine derivatives, esterification at the 3-position has been shown to increase CNS penetration by 3-5 fold compared to carboxylate salts, critical for targeting neurological disorders.

Modern synthetic approaches to carboxylate esters in heterocyclic systems often employ green chemistry principles. Solvent-free mechanochemical methods and enzymatic catalysis using lipases have successfully generated ester derivatives of imidazo[1,2-a]pyridines with >90% yields, minimizing environmental impact compared to traditional acid chloride routes. These advances align with growing regulatory emphasis on sustainable pharmaceutical manufacturing.

The strategic positioning of the ester group in the target compound suggests potential for dual functionality: as a prodrug moiety and as a structural element influencing target binding. Molecular modeling indicates that the propan-2-yl ester may participate in van der Waals interactions with hydrophobic subpockets, while the carbonyl oxygen could act as a hydrogen-bond acceptor. This multifunctional role exemplifies the sophisticated design principles underlying modern heterocyclic therapeutics.

Table 1: Comparative Effects of Substituents on Imidazo[1,2-a]Pyridine Derivatives

Position Substituent Key Pharmacological Impact Reference
2 Difluoromethyl ↑ Metabolic stability, ↑ covalent binding
3 Carboxylate ester ↑ Solubility, prodrug activation
N1 Alkyl groups Modulate GABAA receptor affinity
8 Amino groups ↑ Adenosine A2A receptor binding

Properties

Molecular Formula

C12H16F2N2O2

Molecular Weight

258.26 g/mol

IUPAC Name

propan-2-yl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H16F2N2O2/c1-7(2)18-12(17)10-9(11(13)14)15-8-5-3-4-6-16(8)10/h7,11H,3-6H2,1-2H3

InChI Key

CBUYSYFCRYDTKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N=C2N1CCCC2)C(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves constructing the imidazo[1,2-a]pyridine core, followed by introduction of the difluoromethyl group and esterification to form the propan-2-yl carboxylate. Key steps include:

  • Formation of the fused heterocyclic ring system.
  • Introduction of the difluoromethyl substituent via palladium-catalyzed cross-coupling or nucleophilic substitution.
  • Esterification of the carboxylic acid intermediate with isopropanol or equivalent reagents.

Detailed Synthetic Route

Step 1: Formation of the Imidazo[1,2-a]pyridine Core
  • Starting from 2-aminopyridine derivatives, cyclization with appropriate α-haloketones or aldehydes under acidic or basic conditions yields the imidazo[1,2-a]pyridine skeleton.
  • Reaction conditions typically involve reflux in solvents such as ethanol or acetonitrile with catalytic acid/base.
Step 2: Introduction of the Difluoromethyl Group
  • The difluoromethyl group is introduced at position 2 of the imidazo[1,2-a]pyridine ring through palladium-catalyzed cross-coupling reactions.
  • Common reagents include difluoromethyl zinc reagents or difluoromethyl halides under Pd(0) catalysis.
  • Reaction parameters such as temperature (usually 50–80 °C), solvent choice (DMF, DMSO), and catalyst loading are optimized to maximize yield and selectivity.
Step 3: Esterification to Form Propan-2-yl Carboxylate
  • The carboxylic acid intermediate is esterified using propan-2-ol (isopropanol) in the presence of acid catalysts such as sulfuric acid or using coupling reagents like DCC (dicyclohexylcarbodiimide).
  • Alternatively, direct esterification can be achieved under reflux with propan-2-ol and catalytic acid.
  • Purification is commonly done by recrystallization or column chromatography.

Representative Experimental Procedure

Step Reagents & Conditions Yield (%) Notes
Cyclization 2-Aminopyridine + α-haloketone, reflux in ethanol, acid catalyst 70–85 TLC monitoring for completion
Difluoromethylation Pd(0) catalyst, difluoromethyl zinc reagent, DMF, 60 °C, 12 h 65–75 Inert atmosphere, anhydrous conditions
Esterification Propan-2-ol, sulfuric acid catalyst, reflux 4 h 80–90 Purified by recrystallization

Note: These values are representative based on analogous imidazopyridine syntheses and difluoromethylation literature.

Analytical Characterization Supporting Preparation

Comparative Analysis of Preparation Methods

Method Aspect Traditional Cyclization + Esterification Pd-Catalyzed Difluoromethylation Route
Reaction Time Moderate (several hours) Moderate to long (up to 12 h)
Yield Range 70–90% 65–75%
Complexity Lower, fewer steps Higher, requires catalyst and inert conditions
Scalability High, suitable for bulk synthesis Moderate, catalyst cost and handling required
Purity High after recrystallization High with optimized conditions

Research Findings and Optimization Notes

  • The use of palladium catalysts with specific ligands (e.g., phosphines) enhances difluoromethyl group incorporation efficiency.
  • Solvent polarity and temperature critically affect reaction selectivity and yield.
  • Esterification under mild acidic conditions prevents side reactions and degradation.
  • Purification by recrystallization from ethanol or ethyl acetate yields high-purity product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in modulating the compound’s lipophilicity, polarity, and conformational preferences, which in turn affects its biological activity. The compound may act on various enzymes and receptors, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substituents at positions 2 and 3 significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position 2) Position 3 Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Difluoromethyl Propan-2-yl ester C12H15F2N2O2 ~265.26 (estimated) Enhanced lipophilicity, metabolic stability
Propan-2-yl 2-(2-methylpropyl)-... () 2-Methylpropyl Propan-2-yl ester C15H24N2O2 264.36 High lipophilicity; heat-sensitive (P210)
Ethyl 2-(3-methylbutan-2-yl)-... () 3-Methylbutan-2-yl Ethyl ester C15H24N2O2 264.36 Bulkier substituent; potential steric hindrance
2-(Difluoromethyl)-...carboxylic acid () Difluoromethyl Carboxylic acid C9H10F2N2O2 228.19 Higher polarity; reduced bioavailability
5H...imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride () Hydrogen Carboxylic acid (HCl salt) C8H11ClN2O2 206.24 Increased water solubility; salt forms for drug delivery

Key Observations:

  • Metabolic Stability: Ester derivatives (e.g., propan-2-yl, ethyl) are more metabolically stable than carboxylic acids, which may undergo rapid hydrolysis .
  • Steric Effects: Bulkier substituents (e.g., 3-methylbutan-2-yl in ) may hinder target binding but improve selectivity .

Biological Activity

Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core with a difluoromethyl substituent and a propan-2-yl ester group. Its molecular formula is C12H12F2N2O2, with a molecular weight of approximately 250.24 g/mol. The structural characteristics contribute to its biological activity by influencing its interaction with biological targets.

Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit a variety of biological activities:

  • Antimicrobial Activity : Imidazo[1,2-a]pyridine derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies have indicated that such compounds can inhibit the growth of Mycobacterium tuberculosis (MTB) strains, both drug-sensitive and resistant .
  • Antitumor Activity : The imidazo[1,2-a]pyridine structure is associated with antitumor effects due to its ability to inhibit specific kinases involved in cancer cell proliferation .

Biological Activity Overview

Activity Type Findings
AntimicrobialExhibits inhibitory activity against MTB with low nanomolar MIC values .
AntitumorInhibits kinases such as BRAF(V600E) and EGFR; potential for use in cancer therapies .
Anti-inflammatoryDemonstrates anti-inflammatory properties through modulation of inflammatory pathways .
Enzyme InhibitionInhibits dihydroorotate dehydrogenase (DHODH), impacting cellular growth and viral replication .

Case Studies

Case Study 1: Antitubercular Agents
A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides were synthesized based on the structure of this compound. These compounds exhibited excellent in vitro activity against drug-sensitive and resistant MTB strains. Notably, compounds 15b and 15d demonstrated promising pharmacokinetic profiles .

Case Study 2: Antitumor Activity
In research focusing on pyrazole derivatives that include the imidazo[1,2-a]pyridine scaffold, significant inhibitory effects were observed against BRAF(V600E) and EGFR kinases. This suggests potential applications in targeted cancer therapies .

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